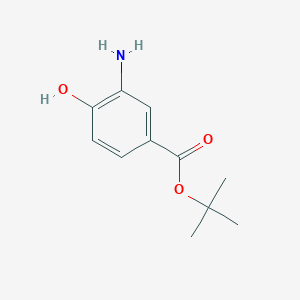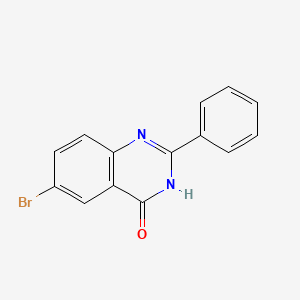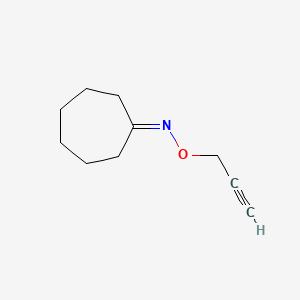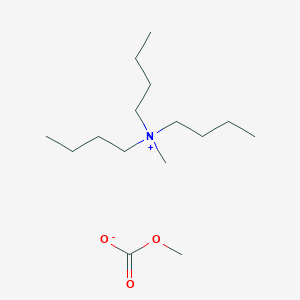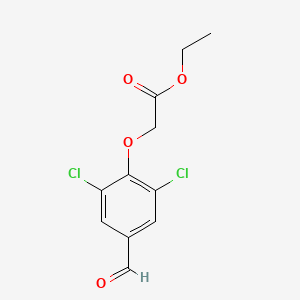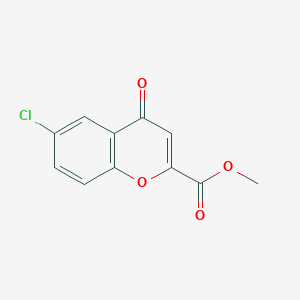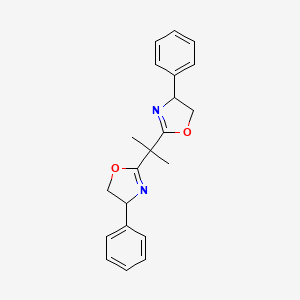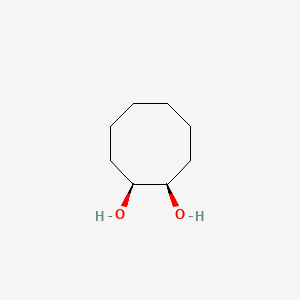
cis-1,2-Cyclooctanediol
Vue d'ensemble
Description
Cis-1,2-Cyclooctanediol is a 1,2-disubstituted acyclic ethylene glycol . It has a linear formula of C8H14(OH)2 and a molecular weight of 144.21 .
Synthesis Analysis
This compound undergoes cyclocondensation with oxalyl chloride in the presence of triethylamine at 0°C to yield cyclic oxalate . This reaction is analogous to that obtained for 1,2-disubstituted acyclic ethylene glycols .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H14(OH)2 . The molecule has a molecular weight of 144.21 .Chemical Reactions Analysis
The chemical reactions of this compound involve cyclocondensation with oxalyl chloride in the presence of triethylamine at 0°C . This reaction yields cyclic oxalate .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 144.21 and a linear formula of C8H14(OH)2 .Applications De Recherche Scientifique
Cu-Catalytic System for Synthesis of Sulfides cis-1,2-Cyclohexanediol has been utilized as an effective bidentate O-donor ligand in a copper-catalytic system. This system is used for the cross-coupling reactions of thiols with various halides, facilitating the synthesis of biologically important vinyl sulfides (Kabir et al., 2010).
Aqueous Permanganate Oxidations of Cycloalkenes cis-1,2-Cyclooctanediol has been prepared through permanganate oxidations of cycloalkenes, a method that highlights its importance in the formation of glycols. This process is essential for understanding the chemical transformations and potential applications of cycloalkenes (Taylor et al., 1998).
Homogeneous Ruthenium-catalyzed Alkene cis-Dihydroxylation The use of this compound in catalyzed alkene cis-dihydroxylation using Ruthenium (Ru) complexes demonstrates its role in the efficient and environmentally friendly synthesis of cis-diols from alkenes. This process is particularly noteworthy for its mild conditions and versatility (Yip et al., 2008).
Carboxylic Acid Promoted cis-Dihydroxylation and Epoxidation of Alkenes this compound is used in the Mn-based catalysis of alkenes. The carboxylic acid promotion in this process demonstrates the tunability of selectivity and activity in these catalytic systems. This discovery is significant for advancing synthetic methodologies (de Boer et al., 2005).
Reactions of Oxalyl Chloride with Cycloalkanediols The reaction patterns of this compound with oxalyl chloride highlight its role in organic synthesis, particularly in the formation of cyclic oxalates and carbonates. These findings are relevant for understanding reaction mechanisms and designing new synthetic routes (Itaya et al., 2002).
Mécanisme D'action
Target of Action
cis-1,2-Cyclooctanediol is a 1,2-disubstituted acyclic ethylene glycol It’s known to interact with oxalyl chloride in the presence of triethylamine .
Mode of Action
This compound undergoes cyclocondensation with oxalyl chloride in the presence of triethylamine at 0°C . This reaction results in the formation of cyclic oxalate . The cyclocondensation process involves the reaction of two functional groups on the same molecule to form a larger ring system. In this case, the hydroxyl groups on the cyclooctanediol molecule react with oxalyl chloride, leading to the formation of a cyclic oxalate.
Pharmacokinetics
Its physicochemical properties such as its molecular weight (14421 g/mol) and its solubility may influence its bioavailability .
Result of Action
The primary result of the action of this compound is the formation of cyclic oxalate through cyclocondensation with oxalyl chloride
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the cyclocondensation reaction with oxalyl chloride occurs at 0°C . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability include pH and the presence of other chemical entities in the reaction environment.
Safety and Hazards
Cis-1,2-Cyclooctanediol can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .
Propriétés
IUPAC Name |
(1R,2S)-cyclooctane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSOFJYAGDTKSK-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]([C@@H](CC1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037225 | |
| Record name | (1R,2S)-1,2-Cyclooctanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27607-33-6 | |
| Record name | (1R,2S)-1,2-Cyclooctanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,2-Cyclooctanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)
